Tert-butyl formate
Overview
Description
The tert-butyloxycarbonyl group, also known as the tert-butoxycarbonyl group, is a widely used protecting group in organic synthesis. It is primarily employed to protect amines during chemical reactions, preventing them from reacting with other reagents. The tert-butyloxycarbonyl group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Mechanism of Action
Target of Action
Tert-butyl formate (TBF) is an organic chemical compound obtained during the decomposition of methyl tert-butyl ether (MTBE) . It is primarily used as a reagent in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst . The primary target of TBF’s action is thus the benzyl halide, which undergoes carbonylation to form a new compound.
Mode of Action
TBF interacts with its target, the benzyl halide, through a process known as carbonylation. This reaction involves the addition of a carbonyl group (C=O) to the benzyl halide, facilitated by a rhodium catalyst . The resulting product is a new compound with altered properties.
Biochemical Pathways
The biochemical pathway of TBF is linked to the biodegradation of MTBE. TBF is one of the possible daughter products of MTBE biodegradation . The metabolism of MTBE involves the initial attack by a monooxygenase, leading to the release of a C1-unit as formaldehyde or formate, and the production of TBF .
Result of Action
The primary result of TBF’s action is the transformation of benzyl halides into new compounds through the process of carbonylation . This transformation is significant in chemical synthesis, as it allows for the creation of a variety of new substances with potential applications in various fields.
Action Environment
The action of TBF is influenced by various environmental factors. For instance, the efficiency of the carbonylation reaction can be affected by the concentration of the reactants, the presence and amount of the rhodium catalyst, and the temperature and pressure conditions of the reaction . Moreover, TBF is produced during the degradation of MTBE, particularly in the atmosphere , suggesting that environmental conditions can influence its formation and subsequent actions.
Biochemical Analysis
Biochemical Properties
It is known that Tert-butyl formate is a product of the biodegradation of methyl tert-butyl ether
Cellular Effects
It is known that this compound is a product of the biodegradation of methyl tert-butyl ether
Molecular Mechanism
It is known that this compound is a product of the biodegradation of methyl tert-butyl ether
Temporal Effects in Laboratory Settings
It is known that this compound is a product of the biodegradation of methyl tert-butyl ether
Dosage Effects in Animal Models
It is known that this compound is a product of the biodegradation of methyl tert-butyl ether
Metabolic Pathways
It is known that this compound is a product of the biodegradation of methyl tert-butyl ether
Transport and Distribution
It is known that this compound is a product of the biodegradation of methyl tert-butyl ether
Subcellular Localization
It is known that this compound is a product of the biodegradation of methyl tert-butyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The tert-butyloxycarbonyl group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as the base . The reaction conditions can vary, including ambient temperature or heating in tetrahydrofuran at 40°C .
Industrial Production Methods
Industrial production of tert-butyloxycarbonyl-protected compounds often involves large-scale synthesis using di-tert-butyl dicarbonate and appropriate bases. The process can be optimized for high yield and efficiency, ensuring the protection of amines in various substrates .
Chemical Reactions Analysis
Types of Reactions
The tert-butyloxycarbonyl group undergoes several types of reactions, primarily focusing on its addition and removal from amines. The protection of amines involves nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate . Deprotection typically involves acidic conditions, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Protection: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine, acetonitrile, tetrahydrofuran.
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol, dichloromethane
Major Products Formed
The major products formed during the protection reaction are tert-butyloxycarbonyl-protected amines. During deprotection, the primary amine is regenerated along with by-products such as carbon dioxide and tert-butyl cation .
Scientific Research Applications
The tert-butyloxycarbonyl group is extensively used in various scientific research fields:
Comparison with Similar Compounds
The tert-butyloxycarbonyl group is compared with other protecting groups such as the methoxycarbonyl and carbobenzoxy groups:
Methoxycarbonyl Group: Less stable than the tert-butyloxycarbonyl group, making it less favorable for certain reactions.
Carbobenzoxy Group: Stable under acidic and basic conditions but requires catalytic hydrogenation for removal, limiting its use in reactions involving double or triple bonds.
The tert-butyloxycarbonyl group is unique due to its stability under basic conditions and ease of removal under acidic conditions, making it a preferred choice for protecting amines in various synthetic applications .
Properties
IUPAC Name |
tert-butyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPAXCPQAAOIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024690 | |
Record name | tert-Butyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Formic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
762-75-4 | |
Record name | tert-Butyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl formate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl formate?
A1: The molecular formula of this compound is C5H10O2. Its molecular weight is 102.13 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have employed gas chromatography-mass spectrometry (GC-MS) [ [], [], [] ] and gas chromatography with flame ionization detection (GC-FID) [ [], [], [] ] to identify and quantify this compound in various matrices. These techniques provide information about the compound's fragmentation pattern and retention time, which are essential for its identification and quantification.
Q3: How stable is this compound under different environmental conditions?
A3: Research suggests that this compound can undergo hydrolysis, both biotically and abiotically, to form tert-butyl alcohol. [ [], [] ] The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of specific microorganisms or enzymes.
Q4: Has this compound been investigated in the context of catalysis?
A4: While the provided research papers primarily focus on this compound as a degradation product or contaminant, they do not delve into its potential catalytic properties or applications.
Q5: How does this compound degrade in the environment?
A5: this compound primarily degrades through hydrolysis, forming tert-butyl alcohol and formic acid. [ [], [] ] This process can occur both in the presence and absence of microorganisms. Other degradation pathways, such as photocatalytic oxidation, have also been explored for the remediation of this compound-contaminated water. [ [], [] ]
Q6: What are the major environmental concerns associated with this compound?
A6: this compound is primarily considered an environmental contaminant due to its presence as a degradation product of methyl tert-butyl ether (MTBE). [ [], [], [] ] While its toxicity is considered lower than MTBE, its presence in water resources can contribute to undesirable taste and odor. [ [], [] ]
Q7: How is this compound typically measured in environmental samples?
A7: this compound is commonly analyzed in environmental samples, such as water and soil, using gas chromatography coupled with mass spectrometry (GC-MS). [ [], [], [] ] This technique allows for the separation and identification of this compound from other compounds present in the sample. Headspace solid-phase microextraction (HS-SPME) combined with GC-MS has also been employed to improve the sensitivity and selectivity of this compound detection. [ [], [] ]
Q8: Are there validated analytical methods for this compound determination?
A8: The development and validation of analytical methods for this compound are crucial for ensuring accurate and reliable measurements in environmental monitoring and research. Studies have focused on validating methods like SPME-GC/MS for determining this compound and other fuel oxygenates in groundwater. [ [] ] Validation typically involves assessing parameters like linearity, sensitivity, detection limits, accuracy, precision, and recovery to demonstrate the method's fitness for purpose.
Q9: How is this compound formed in the environment?
A9: this compound is often detected as a degradation product of methyl tert-butyl ether (MTBE), a widely used fuel additive. [ [], [], [] ] MTBE can undergo various degradation processes, including biodegradation and advanced oxidation, leading to the formation of this compound as an intermediate product.
Q10: What is the significance of this compound formation during MTBE degradation?
A10: The detection of this compound in environmental samples can serve as an indicator of MTBE degradation. [ [], [] ] Understanding the formation and fate of this compound is crucial for assessing the effectiveness of MTBE remediation strategies and evaluating the potential risks associated with its degradation products.
Q11: What are the typical concentrations of this compound found in contaminated environments?
A11: The concentration of this compound in contaminated environments varies depending on factors like the extent of MTBE contamination, degradation conditions, and site-specific characteristics. Studies have reported this compound concentrations ranging from a few micrograms per liter to several milligrams per liter in MTBE-contaminated groundwater. [ [], [] ]
Q12: Can this compound be removed or degraded using remediation techniques?
A12: Yes, several remediation techniques have been explored for removing or degrading this compound from contaminated water and soil. Advanced oxidation processes (AOPs), such as UV/H2O2 photolysis [ [], [] ] and ozone/hydrogen peroxide treatment [ [], [] ], have demonstrated effective degradation of this compound. Other approaches, like bioremediation using specific microbial strains, have also shown potential for removing this compound from contaminated environments. [ [], [] ]
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